Cas no 925922-96-9 (1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone)

1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone is a fluorinated aromatic ketone derivative featuring a methoxymethoxy functional group at the ortho position relative to the acetyl substituent. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of complex heterocyclic frameworks and pharmaceutical intermediates. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxymethoxy) groups enhances its utility in regioselective transformations, such as nucleophilic aromatic substitutions or metal-catalyzed cross-coupling reactions. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for medicinal chemistry and materials science applications.
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone structure
925922-96-9 structure
Product Name:1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone
CAS No:925922-96-9
MF:C10H11FO3
MW:198.190946817398
CID:1028325
PubChem ID:65364778
Update Time:2025-10-30

1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone
    • 1-[4-fluoro-2-(methoxymethoxy)phenyl]ethanone
    • 925922-96-9
    • 4'-fluoro-2'-(methoxymethoxy)acetophenone
    • DTXSID80734876
    • AKOS014700462
    • SCHEMBL4200539
    • IVOOPAHWAHUMRP-UHFFFAOYSA-N
    • 1-(4-fluoro-2-(methoxymethoxy)phenyl)ethan-1-one
    • 1-[4-Fluoro-2-(methoxymethoxy)phenyl]ethan-1-one
    • Inchi: 1S/C10H11FO3/c1-7(12)9-4-3-8(11)5-10(9)14-6-13-2/h3-5H,6H2,1-2H3
    • InChI Key: IVOOPAHWAHUMRP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C(C)=O)=C(C=1)OCOC

Computed Properties

  • Exact Mass: 198.06922237g/mol
  • Monoisotopic Mass: 198.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 35.5Ų

1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019111488-1g
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone
925922-96-9 95%
1g
$400.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620544-1g
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethan-1-one
925922-96-9 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620544-5g
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethan-1-one
925922-96-9 98%
5g
¥5450.00 2024-04-25

Additional information on 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone

Introduction to 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone and Its CAS No. 925922-96-9

The compound 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone, identified by the CAS number 925922-96-9, represents a significant molecule in the realm of pharmaceutical and chemical research. This compound, featuring a unique structural arrangement of a fluoro-substituted aromatic ring and a ketone moiety, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both fluorine and methoxymethoxy groups introduces intriguing electronic and steric properties, making it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has increasingly focused on the development of molecules with specific functional groups that enhance bioavailability, metabolic stability, and target binding affinity. The fluoro-substituted phenyl ring in 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone is particularly noteworthy, as fluorine atoms are known to modulate the pharmacokinetic properties of drug candidates. Studies have demonstrated that fluorine substitution can improve lipophilicity, reduce metabolic degradation, and increase binding affinity to biological targets. This makes such compounds highly attractive for medicinal chemists seeking to optimize drug-like properties.

The ketone group in the molecular structure of 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone also plays a crucial role in its chemical behavior. Ketones are versatile functional groups that can participate in various organic reactions, including condensation reactions, nucleophilic additions, and oxidation processes. These reactions are fundamental in the synthesis of more complex molecules, making this compound a useful intermediate in pharmaceutical manufacturing. Furthermore, the methoxymethoxy substituent adds an additional layer of complexity, influencing both the electronic distribution and steric environment around the aromatic ring.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone with greater accuracy. By employing techniques such as molecular docking and quantum mechanical calculations, scientists can assess how this compound might interact with biological targets at the atomic level. These studies have revealed promising potential for this molecule in modulating various enzymatic pathways and receptor interactions relevant to human health.

The synthesis of 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such compounds. Techniques like palladium-catalyzed cross-coupling reactions, fluorochemical transformations, and protecting group strategies have been instrumental in constructing this molecule efficiently. These advancements not only enhance the accessibility of CAS No. 925922-96-9 but also open doors for its application in diverse chemical syntheses.

In conclusion, 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone stands as a compelling example of how structural complexity can yield molecules with significant pharmaceutical potential. Its unique combination of functional groups makes it a valuable asset for researchers exploring new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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